Cas no 2860566-72-7 ({1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid)

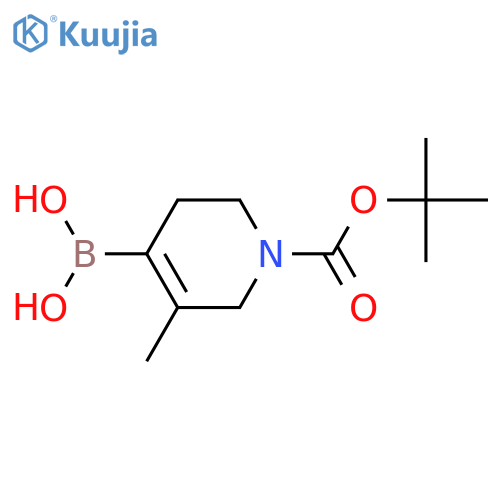

2860566-72-7 structure

商品名:{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid

{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid 化学的及び物理的性質

名前と識別子

-

- (1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid

- INDEX NAME NOT YET ASSIGNED

- {1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid

-

- インチ: 1S/C11H20BNO4/c1-8-7-13(6-5-9(8)12(15)16)10(14)17-11(2,3)4/h15-16H,5-7H2,1-4H3

- InChIKey: NQBAGRXVXAKNEC-UHFFFAOYSA-N

- ほほえんだ: C(N1CCC(=C(C1)C)B(O)O)(=O)OC(C)(C)C

{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-26676982-10g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 10g |

$5467.0 | 2023-09-12 | ||

| Enamine | EN300-26676982-0.1g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 0.1g |

$1119.0 | 2023-09-12 | ||

| Enamine | EN300-26676982-2.5g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 2.5g |

$2492.0 | 2023-09-12 | ||

| Enamine | EN300-26676982-0.05g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 0.05g |

$1068.0 | 2023-09-12 | ||

| Enamine | EN300-26676982-0.25g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 0.25g |

$1170.0 | 2023-09-12 | ||

| Enamine | EN300-26676982-0.5g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 0.5g |

$1221.0 | 2023-09-12 | ||

| Enamine | EN300-26676982-10.0g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 10.0g |

$5590.0 | 2023-07-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720819-1g |

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

2860566-72-7 | 98% | 1g |

¥16669.00 | 2024-05-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1720819-100mg |

(1-(tert-Butoxycarbonyl)-5-methyl-1,2,3,6-tetrahydropyridin-4-yl)boronic acid |

2860566-72-7 | 98% | 100mg |

¥16923.00 | 2024-05-20 | |

| Enamine | EN300-26676982-1.0g |

{1-[(tert-butoxy)carbonyl]-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid |

2860566-72-7 | 1.0g |

$1299.0 | 2023-07-04 |

{1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid 関連文献

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Stephen Hanessian,Juan Pablo Maianti,Vu Linh Ly,Benoît Deschênes-Simard Chem. Sci., 2012,3, 249-256

-

3. Structure and reactivity studies of transition metals ligated by tBuSi3X (X = O, NH, N, S, and CC)Peter T. Wolczanski Chem. Commun., 2009, 740-757

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Xiaoxi Lin,Zhengyu Li,Xiaoyan Han RSC Adv., 2016,6, 75465-75469

2860566-72-7 ({1-(tert-butoxy)carbonyl-5-methyl-1,2,3,6-tetrahydropyridin-4-yl}boronic acid) 関連製品

- 52287-46-4(quinoline-2,4-dicarbaldehyde)

- 1702061-14-0(1-(pentan-2-yl)cyclobutylmethanamine)

- 15945-07-0(2,4,5-Trichloro-benzenesulfonyl chloride)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 1361911-19-4(5-Cyano-2-methoxy-3-(trifluoromethoxy)pyridine)

- 2172446-91-0({5-ethyl-1-(2,2,2-trifluoroethyl)-1H-1,2,3-triazol-4-ylmethyl}(methyl)amine)

- 68281-26-5(3-methyl-3,4-dihydro-2H-1,5-benzodioxepin-3-ol)

- 2137834-00-3(2-Tert-butyl-5-cyclopropyl-4-formylfuran-3-carboxylic acid)

- 156121-15-2(2-(Methoxymethyl)morpholine)

- 1226459-51-3(7-(4-benzylpiperazine-1-carbonyl)-5-(propan-2-yl)-2H,3H,5H-pyrazolo4,3-cpyridin-3-one)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Enjia Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量